3-(4-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

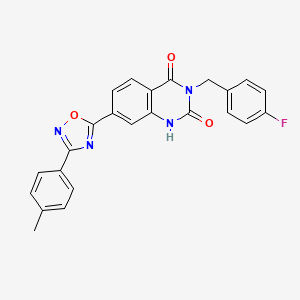

This compound is a quinazoline-2,4-dione derivative featuring a 4-fluorobenzyl substituent at position 3 and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group at position 6. Quinazoline-diones are recognized for their diverse pharmacological properties, including kinase inhibition and antitumor activity . The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known to enhance metabolic stability and binding affinity in drug design, while the p-tolyl group may influence lipophilicity and target selectivity . The synthesis of such derivatives typically involves multi-step reactions, including benzoylation and cyclization (as outlined in ), to introduce these functional groups systematically .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O3/c1-14-2-6-16(7-3-14)21-27-22(32-28-21)17-8-11-19-20(12-17)26-24(31)29(23(19)30)13-15-4-9-18(25)10-5-15/h2-12H,13H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLWVZLMFUMGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Molecular Formula : C19H16FN3O2

- IUPAC Name : this compound

The biological activity of quinazoline derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The compound is hypothesized to inhibit bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The compound was tested using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria.

Results Summary:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 11 | 80 |

| Escherichia coli | 10 | 75 | |

| Candida albicans | 12 | 77 |

The compound demonstrated moderate antibacterial activity with inhibition zones ranging from 10 to 12 mm against the tested strains .

Cytotoxic Activity

In addition to its antimicrobial properties, certain quinazoline derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to exhibit significant activity against MCF-7 and HepG2 cell lines with IC50 values around 2 μM .

Case Studies

Several studies have highlighted the potential of quinazoline derivatives in treating infectious diseases and cancer:

- Antimicrobial Efficacy : A study reported that a series of quinazoline derivatives exhibited broad-spectrum antimicrobial activity. Among them, compounds structurally related to the target compound showed promising results against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Against Cancer Cells : Research indicated that quinazoline derivatives could inhibit cancer cell proliferation effectively. For example, derivatives with oxadiazole moieties demonstrated enhanced cytotoxicity against various cancer cell lines .

Scientific Research Applications

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

1. Antimicrobial Activity

- A study highlighted the design and synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized compounds demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

- Quinazoline derivatives have been explored for their anticancer properties. Compounds similar to 3-(4-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

- Some studies suggest that quinazoline derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the unique attributes of this compound, a comparison with structurally related quinazoline-diones and oxadiazole-containing derivatives is provided below.

Substituent-Driven Activity Differences

Role of Fluorine in the Benzyl Group: The 4-fluorobenzyl substituent in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-benzyl derivatives). Fluorine’s electronegativity may also strengthen hydrophobic interactions with target proteins, as seen in kinase inhibitors .

Impact of p-Tolyl vs. Phenyl on Oxadiazole: The p-tolyl group (methyl-substituted phenyl) in the oxadiazole ring increases steric bulk and lipophilicity relative to unsubstituted phenyl groups. This modification could improve membrane permeability or alter binding pocket interactions compared to compounds like the phenyl-oxadiazole-quinoline derivative in .

Core Structure Variations: Quinazoline-dione vs. Benzoxazinone Intermediates: Compounds like 6-fluoro-2-(4-fluorophenyl)benzoxazinone () lack the oxadiazole moiety, limiting their direct biological applicability but serving as precursors for more complex derivatives .

Q & A

Q. What are the key structural features of 3-(4-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione that influence its biological activity?

The compound's activity arises from its quinazoline core, 1,2,4-oxadiazole ring, and substituents (e.g., 4-fluorobenzyl and p-tolyl groups). The oxadiazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the fluorobenzyl group improves lipophilicity and target selectivity. Structural characterization via -NMR, -NMR, and mass spectrometry (MS) is critical to confirm connectivity and purity .

Q. What are the common challenges in synthesizing this compound, and how are they addressed?

Key challenges include controlling regioselectivity during oxadiazole formation and avoiding side reactions (e.g., ring-opening of quinazoline). Solutions:

- Use high-boiling solvents (DMF, DMSO) for reflux conditions to stabilize intermediates .

- Purify intermediates via column chromatography or recrystallization to minimize impurities .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?

Optimization strategies include:

- Catalyst screening : Bases like NaH or KCO facilitate cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) systematically vary temperature, stoichiometry, and time to identify optimal conditions .

Q. What purification strategies are most effective for isolating the final compound?

- HPLC : Resolves closely related impurities, especially regioisomers .

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- TLC monitoring : Ensures reaction completion before purification .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) elucidate the compound's mechanism of action?

- Molecular docking (AutoDock): Predict binding affinities to targets like DNA gyrase or kinases by simulating interactions between the oxadiazole/quinazoline moieties and active sites .

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends or stability .

- MD simulations : Assess conformational flexibility in biological environments .

Q. How do structural modifications (e.g., fluorobenzyl vs. methylthio substituents) impact bioactivity?

- SAR studies : Compare IC values against biological targets (e.g., antimicrobial assays) to link substituent effects (e.g., electron-withdrawing F vs. hydrophobic CH) to activity .

- Solubility profiling : Measure logP values to correlate lipophilicity with membrane permeability .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

- PK/PD modeling : Quantify bioavailability and tissue distribution using LC-MS/MS .

- Metabolite identification : Use HR-MS to detect oxidative metabolites that may explain reduced in vivo activity .

- 3D cell models : Mimic in vivo conditions better than monolayer cultures for toxicity assessments .

Methodological Considerations

Q. How can researchers design robust biological assays to evaluate this compound?

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase activity via fluorescence polarization) with positive controls (e.g., staurosporine) .

- Cytotoxicity screening : Employ MTT assays on diverse cell lines (e.g., HepG2, HEK293) to assess selectivity .

- Synergy studies : Test combinatorial effects with known drugs using Chou-Talalay analysis .

Q. What advanced spectroscopic techniques validate the compound's stability under physiological conditions?

- pH-dependent stability : Monitor degradation via UV-Vis spectroscopy at varying pH levels .

- LC-MS stability studies : Identify hydrolytic or oxidative degradation products .

- DSC/TGA : Assess thermal stability for formulation development .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar quinazoline derivatives?

- Reproducibility checks : Verify moisture control (e.g., Schlenk techniques) and reagent purity .

- Cross-lab validation : Collaborate to standardize protocols (e.g., reaction time, workup procedures) .

- Meta-analysis : Compare literature data to identify outliers or unreported variables (e.g., trace metal catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.